![molecular formula C18H15ClN2O3 B4972923 2-(4-chlorophenyl)-6,7-dimethoxy-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one](/img/structure/B4972923.png)
2-(4-chlorophenyl)-6,7-dimethoxy-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one
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Overview
Description
2-(4-chlorophenyl)-6,7-dimethoxy-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one, also known as CPI-1189, is a synthetic compound that belongs to the isoindoline family. It has been the subject of scientific research due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-6,7-dimethoxy-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one is not fully understood. However, it has been shown to modulate multiple signaling pathways, including the NF-κB and MAPK pathways. 2-(4-chlorophenyl)-6,7-dimethoxy-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one has also been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression regulation.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-6,7-dimethoxy-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one has been shown to have various biochemical and physiological effects. In cancer cells, 2-(4-chlorophenyl)-6,7-dimethoxy-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one has been shown to induce cell cycle arrest and apoptosis. In animal models of inflammation, 2-(4-chlorophenyl)-6,7-dimethoxy-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one has been shown to reduce the production of pro-inflammatory cytokines and improve tissue damage. In animal models of neurological disorders, 2-(4-chlorophenyl)-6,7-dimethoxy-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one has been shown to improve cognitive function and reduce neuroinflammation.
Advantages and Limitations for Lab Experiments
2-(4-chlorophenyl)-6,7-dimethoxy-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using a multi-step process. It has also been shown to have therapeutic potential in various diseases, making it a promising candidate for further research. However, 2-(4-chlorophenyl)-6,7-dimethoxy-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one also has some limitations. Its mechanism of action is not fully understood, and it may have off-target effects that need to be further investigated.
Future Directions
There are several future directions for research on 2-(4-chlorophenyl)-6,7-dimethoxy-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one. In cancer research, 2-(4-chlorophenyl)-6,7-dimethoxy-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one could be further investigated as a potential anti-cancer agent. In inflammation research, 2-(4-chlorophenyl)-6,7-dimethoxy-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one could be further investigated as a potential treatment for chronic inflammatory diseases. In neurological disorder research, 2-(4-chlorophenyl)-6,7-dimethoxy-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one could be further investigated as a potential treatment for Alzheimer's disease and other neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-chlorophenyl)-6,7-dimethoxy-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one and its off-target effects.
Synthesis Methods
2-(4-chlorophenyl)-6,7-dimethoxy-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one can be synthesized using a multi-step process starting from 4-chlorobenzoic acid. The first step involves the conversion of 4-chlorobenzoic acid to 4-chlorobenzoyl chloride using thionyl chloride. The resulting compound is then reacted with 2,3-dimethoxy-1-methylpyrazine to form 2-(4-chlorophenyl)-6,7-dimethoxy-3,3a-dihydro-2H-pyrazolo[5,1-a]isoindol-8(1H)-one. Finally, the compound is oxidized to 2-(4-chlorophenyl)-6,7-dimethoxy-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one using N-chlorosuccinimide.
Scientific Research Applications
2-(4-chlorophenyl)-6,7-dimethoxy-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one has been the subject of scientific research due to its potential therapeutic applications in various diseases. In cancer research, 2-(4-chlorophenyl)-6,7-dimethoxy-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in cancer metastasis. In inflammation research, 2-(4-chlorophenyl)-6,7-dimethoxy-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. In neurological disorder research, 2-(4-chlorophenyl)-6,7-dimethoxy-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
properties
IUPAC Name |
2-(4-chlorophenyl)-6,7-dimethoxy-1,9b-dihydropyrazolo[1,5-b]isoindol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-23-15-8-7-12-14-9-13(10-3-5-11(19)6-4-10)20-21(14)18(22)16(12)17(15)24-2/h3-8,14H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHHQNLXXKSDLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C3CC(=NN3C2=O)C4=CC=C(C=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-6,7-dimethoxy-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one |
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